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Compound of Interest

Compound Name: 4-(Carboxymethoxy)benzoic acid

Cat. No.: B097237

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 4-(Carboxymethoxy)benzoic acid (CMBA), a bifunctional aromatic carboxylic
acid. It is intended for researchers, scientists, and drug development professionals who are
interested in the synthesis, characterization, and application of this versatile molecule. This
document details its structural features, physicochemical properties, synthesis via Williamson
ether synthesis, and comprehensive spectral analysis. Furthermore, it explores the reactivity of
CMBA and its emerging applications as a linker in drug delivery systems and for the
construction of metal-organic frameworks (MOFs). Detailed experimental protocols for its
synthesis and characterization are also provided to facilitate its practical application in a
laboratory setting.

Introduction

4-(Carboxymethoxy)benzoic acid, also known as 4-carboxyphenoxyacetic acid, is an organic
compound featuring a benzoic acid core functionalized with a carboxymethoxy group at the
para position. This unique structure, possessing two carboxylic acid moieties with different
acidities and a linking ether group, makes it a valuable building block in various fields of
chemical synthesis, particularly in the design of functional molecules and materials.

The presence of two distinct carboxylic acid groups allows for selective chemical modifications,
enabling its use as a versatile linker molecule. In the realm of drug development, such linkers
are crucial for conjugating active pharmaceutical ingredients (APISs) to targeting moieties or for
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developing controlled-release formulations.[1] Moreover, its rigid aromatic backbone and

coordinating carboxylate groups make it an excellent candidate for the construction of highly

ordered crystalline materials such as metal-organic frameworks (MOFs).

This guide aims to provide a detailed technical resource on the core chemical properties of 4-

(Carboxymethoxy)benzoic acid, offering insights into its synthesis, characterization, and

potential applications, thereby supporting its use in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Carboxymethoxy)benzoic

acid is essential for its handling, application in synthesis, and for predicting its behavior in

various systems.

Structural and General Properties

Property Value Source(s)
4-(carboxymethoxy)benzoic

IUPAC Name ) [2]
acid
4-Carboxyphenoxyacetic acid,

Synonyms ) ) [2]
p-Carboxyphenoxyacetic acid

CAS Number 19360-67-9 [2][3]

Molecular Formula CoHsOs [2][3]

Molecular Weight 196.16 g/mol [2]
White to off-white crystalline

Appearance
powder

Melting Point 280-284 °C [4]

N ) Decomposes before boiling at
Boiling Point [5]

atmospheric pressure

Solubility Profile
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The solubility of 4-(Carboxymethoxy)benzoic acid is a critical parameter for its use in
synthesis and formulation. While extensive quantitative data is not readily available, a
qualitative solubility profile can be summarized.

o Water: Sparingly soluble in cold water, with increased solubility in hot water. The solubility is
pH-dependent, increasing significantly in alkaline solutions due to the deprotonation of the
carboxylic acid groups.

» Alcohols (Methanol, Ethanol): Generally soluble, especially with heating.
o Ethers (Diethyl ether, THF): Sparingly soluble.

o Ketones (Acetone): Soluble.

¢ Chlorinated Solvents (Dichloromethane, Chloroform): Sparingly soluble.
e Aprotic Polar Solvents (DMSO, DMF): Soluble.

The poor solubility in water can be attributed to the strong intermolecular hydrogen bonding
between the carboxylic acid groups in the solid state, which is difficult for water to disrupt.[6]

Acidity (pKa)

4-(Carboxymethoxy)benzoic acid has two acidic protons corresponding to the two carboxylic
acid groups. The pKa values are crucial for understanding its ionization state at different pH
values. While experimentally determined values for both pKal and pKa2 are not readily
available in the literature, they can be estimated based on related structures.

The benzoic acid moiety will have a pKa similar to that of benzoic acid itself (pKa = 4.2). The
carboxymethoxy group, being an electron-withdrawing group through its ether oxygen, will
slightly increase the acidity of the benzoic acid proton. The acetic acid moiety will have a pKa
closer to that of acetic acid (pKa = 4.76), but it will be influenced by the electron-withdrawing
nature of the phenoxy group.

Predicted pKa Values:

o pKai (Benzoic acid proton): ~3.5-4.0
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e pKa:z (Acetic acid proton): ~ 4.0 - 4.5

These values indicate that both carboxylic acids are weakly acidic and will be deprotonated at
neutral pH.

Synthesis of 4-(Carboxymethoxy)benzoic Acid

The most common and efficient method for the synthesis of 4-(Carboxymethoxy)benzoic acid
is the Williamson ether synthesis, which involves the reaction of a phenoxide with an a-halo
acid.[7] In this case, 4-hydroxybenzoic acid is reacted with chloroacetic acid in the presence of
a base.

Reaction Scheme

NaOH, H20

4-Hydroxybenzoic Acid + Chloroacetic Acid Reflux

4-(Carboxymethoxy)benzoic Acid + NaCl + H20

Click to download full resolution via product page

Caption: Williamson ether synthesis of 4-(Carboxymethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[8]
Materials:

¢ 4-Hydroxybenzoic acid

e Chloroacetic acid

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI), concentrated

» Deionized water

¢ Round-bottom flask
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» Reflux condenser

e Heating mantle

o Magnetic stirrer and stir bar

e Bichner funnel and filter paper
o Beakers and Erlenmeyer flasks
Procedure:

o Preparation of the Sodium Phenoxide: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1
mol) of 4-hydroxybenzoic acid in 100 mL of a 2 M aqueous solution of sodium hydroxide.
This will form the sodium salt of 4-hydroxybenzoic acid in situ.

¢ Reaction with Chloroacetic Acid: To the solution from step 1, add 9.45 g (0.1 mol) of
chloroacetic acid.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a
heating mantle. Maintain the reflux for 2-3 hours with continuous stirring.

e Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room
temperature. Carefully and slowly acidify the solution by adding concentrated hydrochloric
acid dropwise with stirring until the pH is approximately 1-2. A white precipitate of 4-
(Carboxymethoxy)benzoic acid will form.

« |solation of the Product: Cool the mixture in an ice bath to ensure complete precipitation.
Collect the white solid by vacuum filtration using a Buchner funnel.

e Washing and Drying: Wash the collected solid with cold deionized water to remove any
inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification: The crude product can be purified by recrystallization from hot water or a mixed
solvent system such as ethanol/water to yield a white crystalline solid.

Spectral Characterization
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Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-
(Carboxymethoxy)benzoic acid.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the
molecule. The following are predicted chemical shifts based on the analysis of similar
compounds.[9][10][11][12][13][14][15]

H NMR (400 MHz, DMSO-de) Predicted Chemical Shifts:

Chemical Shift (6,

Multiplicity Integration Assignment

pPpm)

-COOH (Carboxylic
~13.0 brs 2H )

acid protons)
~7.90 d 2H Ar-H (ortho to -COOH)
~7.05 d 2H Ar-H (ortho to -OCHy2)
~4.75 s 2H -O-CH2-COOH

13C NMR (100 MHz, DMSO-ds) Predicted Chemical Shifts:

Chemical Shift (6, ppm) Assignment

~170.5 -O-CH2-COOH

~167.0 Ar-COOH

~161.0 Ar-C (ipso to -OCH2)
~131.5 Ar-CH (ortho to -COOH)
~123.0 Ar-C (ipso to -COOH)
~115.0 Ar-CH (ortho to -OCHz)
~65.0 -O-CH2-COOH
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Caption: Predicted *H and 3C NMR data for 4-(Carboxymethoxy)benzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the
molecule.[16]

Characteristic FT-IR Absorption Bands:

Wavenumber (cm~—?) Vibration Functional Group
3300-2500 (broad) O-H stretch Carboxylic acid
~1700 (strong, sharp) C=0 stretch Carboxylic acid
~1605, ~1510 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~920 (broad) O-H bend Carboxylic acid dimer

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Mass Spectrometry Data:
e Molecular lon (M*): m/z = 196.04
o Key Fragments:

o m/z =151 ([M - COOH]*)

o m/z =137 ([M - CH2COOH]*)

o m/z=121 ([M - COOH - OCHz2]%)

Chemical Reactivity and Applications
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The bifunctional nature of 4-(Carboxymethoxy)benzoic acid makes it a versatile molecule in

organic synthesis and materials science.

Reactivity

Esterification: Both carboxylic acid groups can undergo esterification reactions with alcohols
under acidic conditions. Selective esterification may be possible by exploiting the slight
difference in reactivity between the aromatic and aliphatic carboxylic acids.[17][18]

Amide Formation: The carboxylic acid groups can be converted to acid chlorides or activated
with coupling reagents to form amides with amines.[17]

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh
conditions, such as with strong acids like HBr or HI.

Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-
organic frameworks (MOFs) or other coordination polymers.

Applications in Drug Development

The structure of 4-(Carboxymethoxy)benzoic acid makes it an attractive linker molecule in

drug delivery systems.

Prodrugs: One of the carboxylic acid groups can be attached to a drug molecule, while the
other can be used to modify solubility or attach to a targeting group.

Linkers for Antibody-Drug Conjugates (ADCs): The dicarboxylic acid structure can serve as a
scaffold to connect an antibody to a cytotoxic payload. The ether linkage provides stability,
while the carboxylic acid groups offer handles for conjugation.[1]

Drug-Eluting Stents: As a component of a polymer matrix, the carboxylic acid groups can be
used to attach drugs to the surface of a stent for controlled release.

Applications in Materials Science

Metal-Organic Frameworks (MOFs): 4-(Carboxymethoxy)benzoic acid can act as an
organic linker to construct porous MOFs. The resulting materials can have applications in
gas storage, separation, and catalysis.
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e Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides,
imparting specific properties due to its rigid aromatic core and flexible ether linkage.[17]

Safety and Handling

4-(Carboxymethoxy)benzoic acid is classified as harmful if swallowed and causes skin and
serious eye irritation.[2]

+ Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

4-(Carboxymethoxy)benzoic acid is a valuable and versatile bifunctional molecule with
significant potential in both academic research and industrial applications. Its well-defined
structure, combined with the reactivity of its two carboxylic acid groups and the stability of the
ether linkage, makes it an ideal building block for the synthesis of complex molecules and
advanced materials. This technical guide provides a solid foundation of its chemical properties,
synthesis, and characterization, which should empower researchers and developers to
effectively utilize this compound in their work, particularly in the promising fields of drug delivery
and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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